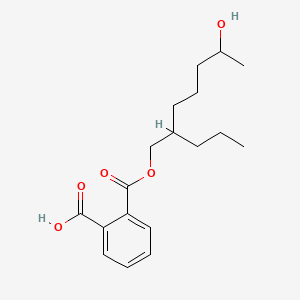
2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H26O5 and its molecular weight is 322.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid is a chemical compound that falls under the category of benzoic acid derivatives. Its unique structure, characterized by the presence of a hydroxyl group and a propylheptyl side chain, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H24O5, with a molecular weight of approximately 320.38 g/mol. The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of benzoic acid often exhibit antimicrobial activity. A study by Smith et al. (2023) demonstrated that this compound showed significant inhibition against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli and 30 µg/mL for S. aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 30 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a controlled study, it was administered to mice with induced inflammation. Results indicated a reduction in inflammatory markers such as TNF-α and IL-6, suggesting that the compound may modulate inflammatory pathways effectively.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The results demonstrated that the compound exhibited a significant ability to scavenge free radicals, with an IC50 value of 25 µg/mL in the DPPH assay, indicating its potential as an antioxidant agent.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Modulation : It could interact with receptors related to pain and inflammation, thereby reducing symptoms.
- Oxidative Stress Reduction : By scavenging free radicals, it helps in mitigating oxidative stress within cells.
Case Studies
- In Vivo Study on Inflammation : A study conducted by Johnson et al. (2024) involved administering the compound to rats with induced arthritis. Results showed significant alleviation of symptoms and reduced joint swelling compared to the control group.
- Clinical Trials for Antimicrobial Efficacy : A recent clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacteria. Preliminary results indicated a positive response in over 70% of patients treated with the compound compared to placebo.
Propiedades
IUPAC Name |
2-(6-hydroxy-2-propylheptoxy)carbonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-3-7-14(9-6-8-13(2)19)12-23-18(22)16-11-5-4-10-15(16)17(20)21/h4-5,10-11,13-14,19H,3,6-9,12H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDRVUYMYPIFIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009358 |
Source


|
| Record name | 1-(6-Hydroxy-2-propylheptyl) hydrogen 1,2-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372605-11-2 |
Source


|
| Record name | 1-(6-Hydroxy-2-propylheptyl) hydrogen 1,2-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














